

1-Ethyl-2-phenyl-1H-indole basic properties

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Compound of Interest

Compound Name: 1-Ethyl-2-phenyl-1H-indole

Cat. No.: B080031

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Introduction: The 2-Phenylindole Scaffold

1-Ethyl-2-phenyl-1H-indole (CAS No. 13228-39-2) is a derivative of the indole bicyclic structure, which consists of a benzene ring fused to a pyrrole ring.^[1] The indole core is a "privileged structure" in drug discovery, meaning it binds to multiple biological receptors with high affinity, making it a foundational component in many pharmaceuticals.^[2] This specific compound is characterized by an ethyl group at the N1 position of the indole ring and a phenyl substituent at the C2 position. This substitution pattern places it within the 2-phenylindole class, a group of compounds renowned for a wide spectrum of pharmacological activities.^{[2][3][4]} Understanding the basic properties of this molecule is crucial for its effective use in laboratory synthesis and as a scaffold for developing novel therapeutic agents.

Physicochemical Properties

The physical and chemical properties of **1-Ethyl-2-phenyl-1H-indole** dictate its handling, storage, and application in experimental settings. The N-ethyl group, compared to an N-H indole, increases lipophilicity and can influence the compound's solubility and electronic characteristics.^[1]

Table 1: Core Physicochemical Data for **1-Ethyl-2-phenyl-1H-indole**

Property	Value	Source(s)
CAS Number	13228-39-2	[5][6][7]
Molecular Formula	C ₁₆ H ₁₅ N	[6][7][8]
Molecular Weight	221.30 g/mol	[9][8][10]
Appearance	Pale yellow to tan crystalline solid/powder	[1][5][7]
Melting Point	85-86 °C	[5][7]
Boiling Point	~390.6 °C at 760 mmHg; 209 °C at 19 mmHg	[5][7]
Solubility	Slightly soluble in water; Soluble in organic solvents like ethanol, dichloromethane.	[5]
Density	~1.03 g/cm ³	[5][7]
LogP	4.25 - 4.33	[7][11]

These properties indicate a stable, solid organic compound with good solubility in common organic solvents, making it well-suited for use in organic synthesis and for purification via crystallization or column chromatography. Its high LogP value suggests significant lipophilicity, a key parameter in drug design influencing membrane permeability and pharmacokinetic profiles.

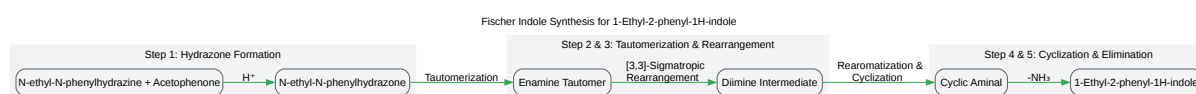
Synthesis and Mechanistic Insights

The synthesis of 2-substituted indoles is most classically achieved through the Fischer indole synthesis, a robust reaction discovered by Emil Fischer in 1883.[12] This acid-catalyzed method involves the reaction of an arylhydrazine with an aldehyde or ketone.[12][13] For **1-Ethyl-2-phenyl-1H-indole**, the logical starting materials are N-ethyl-N-phenylhydrazine and acetophenone.

The Fischer Indole Synthesis Mechanism

The causality behind this powerful reaction lies in a sequence of well-defined steps, initiated by acid catalysis which can be provided by Brønsted or Lewis acids.[12]

- **Hydrazone Formation:** N-ethyl-N-phenylhydrazine reacts with acetophenone to form the corresponding N-ethyl-N-phenylhydrazone.
- **Tautomerization:** The hydrazone isomerizes to its more reactive enamine tautomer ('ene-hydrazine').[12][14]
- **[6][6]-Sigmatropic Rearrangement:** Following protonation, the enamine undergoes a concerted, irreversible[6][6]-sigmatropic rearrangement. This is the key bond-forming step that breaks the weak N-N bond and forms a new C-C bond, transiently disrupting the aromaticity of the benzene ring.[12][14]
- **Rearomatization & Cyclization:** A proton transfer restores aromaticity, leading to a diimine intermediate.[12] This intermediate then undergoes an intramolecular cyclization to form a five-membered aminoacetal ring.[12]
- **Elimination:** Under acidic conditions, the cyclic intermediate eliminates a molecule of ammonia (NH₃) to yield the final, energetically favorable aromatic indole ring system.[12]



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Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 1-Ethyl-2-phenyl-1H-indole

This protocol is a representative procedure based on the principles of the Fischer indole synthesis.

- Reagents & Setup:
 - N-ethyl-N-phenylhydrazine
 - Acetophenone (1.0 equivalent)
 - Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl_2)
 - Solvent (optional): Toluene or Xylene
 - Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
- Procedure:
 - Step 1 (Hydrazone Formation): In the round-bottom flask, dissolve N-ethyl-N-phenylhydrazine and acetophenone (1.0 eq) in a minimal amount of ethanol with a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of starting materials. Remove the solvent under reduced pressure.
 - Step 2 (Cyclization): To the crude hydrazone, add the acid catalyst (e.g., a sufficient amount of PPA to ensure stirring, or 2-3 eq of ZnCl_2).
 - Step 3 (Heating): Heat the reaction mixture to 120-160 °C (depending on the catalyst) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
 - Step 4 (Workup): Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it onto crushed ice and basifying with a concentrated NaOH or Na_2CO_3 solution until pH > 8.
 - Step 5 (Extraction): Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
 - Step 6 (Purification): Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure. The crude product can be purified by

flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Spectroscopic and Structural Characterization

The identity and purity of **1-Ethyl-2-phenyl-1H-indole** are confirmed using standard spectroscopic techniques. The expected data provides a fingerprint for the molecule's unique structure.

Table 2: Expected Spectroscopic Data

Technique	Expected Characteristics
¹ H NMR	Ethyl Group: A triplet (~1.4 ppm, 3H) and a quartet (~4.1 ppm, 2H). Aromatic Protons: Multiple signals in the aromatic region (~7.0-7.8 ppm) corresponding to the 9 protons of the phenyl and indole rings. Indole C3-H: A characteristic singlet at ~6.5 ppm. [15]
¹³ C NMR	Ethyl Group: Two signals in the aliphatic region (~15 ppm and ~40 ppm). Aromatic Carbons: Multiple signals in the aromatic region (110-140 ppm).
IR (KBr)	Peaks corresponding to C-H aromatic (~3100 cm ⁻¹), C-H aliphatic (~2950 cm ⁻¹), and C=C aromatic stretching (~1600 cm ⁻¹ , ~1450 cm ⁻¹).
Mass Spec (MS)	A molecular ion peak (M ⁺) at m/z = 221.

Note: Specific chemical shifts (ppm) can vary based on the solvent and instrument used. A proton NMR spectrum is available for reference on ChemicalBook.[\[16\]](#)

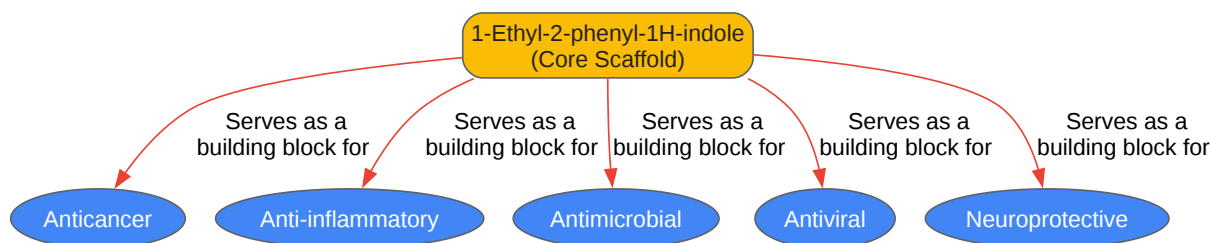
Biological Significance and Therapeutic Potential

While **1-Ethyl-2-phenyl-1H-indole** itself may not be a drug, its core structure is a highly valued scaffold in medicinal chemistry. The 2-phenylindole moiety is associated with a remarkable diversity of biological activities.[\[3\]](#)[\[4\]](#) The introduction of the N-ethyl group serves to modulate

the parent scaffold's properties, potentially enhancing potency, selectivity, or pharmacokinetic parameters like absorption and metabolism.

Key therapeutic areas where 2-phenylindole derivatives have shown promise include:

- **Anticancer Agents:** Numerous studies report potent anti-proliferative effects against a wide range of cancer cell lines, including breast, lung, and leukemia.[3] Mechanisms often involve the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[3][4]
- **Anti-inflammatory Activity:** Derivatives have been shown to inhibit key inflammatory pathways, such as those involving nitric oxide synthase (NOS) and NF-κB.[17] Some have also demonstrated selective inhibition of the COX-2 enzyme.[18]
- **Antimicrobial and Antiviral Effects:** The scaffold has been explored for developing agents against various bacteria, fungi, and viruses, including Hepatitis B (HBV).[3]
- **Neuroprotective Effects:** Certain derivatives are being investigated for their potential in treating neurodegenerative diseases.[3]



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Caption: Therapeutic applications of the 2-phenylindole scaffold.

Safety and Handling

As a laboratory chemical, **1-Ethyl-2-phenyl-1H-indole** should be handled with appropriate care.

- General Precautions: Use in a well-ventilated area or fume hood.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[5]
- Exposure: Avoid contact with skin and eyes. In case of accidental contact, rinse immediately with plenty of water and seek medical advice if irritation persists.[5]
- Storage: Store in a cool, dry place away from strong oxidizing agents, fire, and high temperatures.[5]

Conclusion

1-Ethyl-2-phenyl-1H-indole is more than a simple heterocyclic compound; it is a versatile building block grounded in a rich history of chemical synthesis and medicinal application. Its well-defined physicochemical properties and accessible synthesis via the Fischer indole reaction make it a valuable tool for researchers. Its structural relation to the broadly active 2-phenylindole class positions it as a key scaffold for the design and development of next-generation therapeutic agents. This guide provides the foundational knowledge necessary for scientists to confidently and effectively utilize this compound in their research endeavors.

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